4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide core, a dioxido-thiazinan ring, and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 4-chlorobenzoic acid with an appropriate amine to form the benzamide.
Introduction of the Dioxido-Thiazinan Ring: This step involves the cyclization of a suitable precursor to form the thiazinan ring, followed by oxidation to introduce the dioxido groups.
Attachment of the Methoxyphenoxyethyl Side Chain: This is achieved through nucleophilic substitution reactions, where the side chain is introduced to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the dioxido groups or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups in place of the chloro substituent.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: Similar structure but lacks the methoxyphenoxyethyl side chain.
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-methylbenzamide: Similar structure but with a different side chain.
Uniqueness
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23ClN2O5S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-6-2-3-7-19(18)28-12-10-22-20(24)15-8-9-16(21)17(14-15)23-11-4-5-13-29(23,25)26/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,22,24) |
InChI Key |
YDHUWARGOIMBOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
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